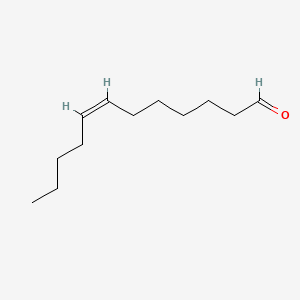
(Z)-7-Dodecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-Dodecenal is an organic compound classified as an unsaturated aldehyde. It is characterized by the presence of a double bond in the seventh position of a twelve-carbon chain, with the aldehyde functional group at the terminal carbon. This compound is known for its distinctive odor and is often found in various natural sources, including pheromones of certain insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Wittig Reaction: : One common method for synthesizing (Z)-7-Dodecenal involves the Wittig reaction. This process typically starts with a phosphonium ylide reacting with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
-
Hydroformylation: : Another method involves the hydroformylation of 1-dodecene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide (CO) and hydrogen (H₂) to add a formyl group to the double bond, followed by isomerization to achieve the (Z)-configuration.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale hydroformylation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yields. The use of advanced catalysts and automated systems ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (Z)-7-Dodecenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound typically yields the corresponding alcohol, (Z)-7-Dodecenol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: (Z)-7-Dodecenoic acid.
Reduction: (Z)-7-Dodecenol.
Substitution: Various substituted alkenes and alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-7-Dodecenal is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
This compound is studied for its role in insect pheromones. It is particularly significant in the study of mating behaviors and communication among insects.
Medicine
Research into this compound includes its potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Industry
In the fragrance industry, this compound is used for its pleasant odor. It is a component in the formulation of perfumes and scented products.
Mecanismo De Acción
The mechanism by which (Z)-7-Dodecenal exerts its effects varies depending on its application. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The molecular targets include specific receptor proteins that bind to the aldehyde group, initiating a signal transduction pathway that leads to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-7-Dodecenal: The trans isomer of (Z)-7-Dodecenal, differing in the configuration around the double bond.
(Z)-9-Dodecenal: Another unsaturated aldehyde with the double bond in the ninth position.
(Z)-7-Dodecenol: The corresponding alcohol of this compound.
Uniqueness
This compound is unique due to its specific configuration and position of the double bond, which significantly influences its chemical reactivity and biological activity. Its role in insect pheromones and its distinct odor make it particularly valuable in both scientific research and industrial applications.
Propiedades
Número CAS |
63851-40-1 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(Z)-dodec-7-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3/b6-5- |
Clave InChI |
HTUHYXDEKCWDCI-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCC=O |
SMILES canónico |
CCCCC=CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



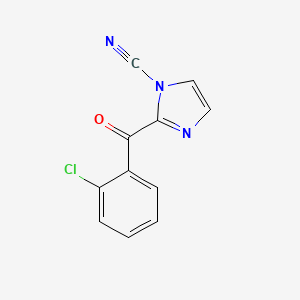
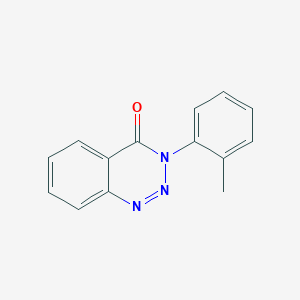

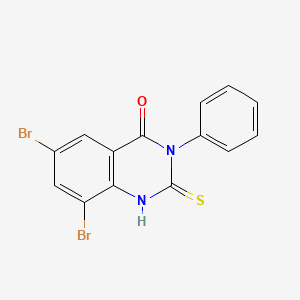
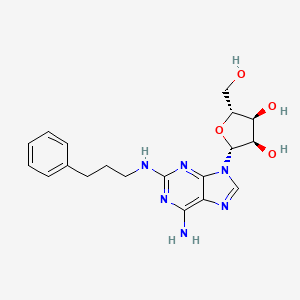
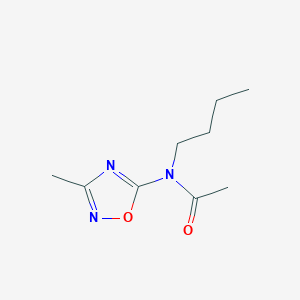
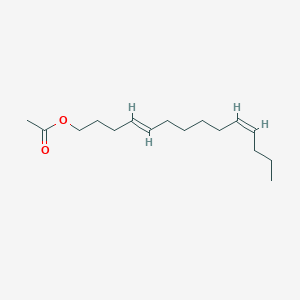
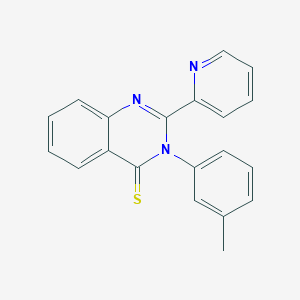
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)




